molecular formula C19H23N5O3 B2824854 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea CAS No. 1797081-81-2

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea

Cat. No.: B2824854
CAS No.: 1797081-81-2
M. Wt: 369.425
InChI Key: FTOKLJZZAGRVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a urea group to a pyrimidine ring substituted with a piperidin-1-yl group. The benzodioxin scaffold is known for its metabolic stability and aromatic electron-rich properties, which enhance interactions with biological targets such as kinases or G-protein-coupled receptors . The pyrimidine-piperidine moiety introduces steric bulk and basicity, which may influence solubility and membrane permeability . This structure is distinct from many benzodioxin derivatives in patents, which often employ amides, sulfonamides, or ketones as linkers (e.g., ) .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-19(23-14-4-5-16-17(12-14)27-11-10-26-16)21-13-15-6-7-20-18(22-15)24-8-2-1-3-9-24/h4-7,12H,1-3,8-11,13H2,(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOKLJZZAGRVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea typically involves multiple steps:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the pyrimidinyl group: This step may involve nucleophilic substitution reactions.

    Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or through other urea-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This could involve the aromatic rings or the urea linkage.

    Reduction: Potentially reducing the aromatic rings or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic or heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: As a building block for advanced materials with specific properties.

    Chemical Biology: As a probe or tool for studying biological processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

A. Pyrimidine-Substituted Analogs

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396760-12-5)
    • Structural Difference : Replaces the piperidin-1-yl group with 4-methylpiperazin-1-yl.
    • Impact : The methylpiperazine introduces a tertiary amine, increasing water solubility at physiological pH compared to the secondary amine in the target compound. This substitution may enhance bioavailability but reduce lipophilicity, affecting blood-brain barrier penetration .
    • Molecular Weight : 370.41 g/mol (vs. 393.44 g/mol for the target compound, estimated based on substituent differences).

B. Benzodioxin-Linked Pyrido/Pyrazino-Pyrimidinones ()

  • Example: 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structural Difference: Replaces the urea-pyrimidine core with a pyrido-pyrimidinone ring.
  • The piperazine substituent retains basicity but lacks the methyl group in the target compound’s piperidine, altering steric interactions .
Functional Group Comparisons

A. Urea vs. Amide/Sulfonamide Linkers

  • Target Compound: Urea linker (-NH-C(O)-NH-) enables dual hydrogen-bond donor/acceptor interactions.
  • Amide-Based Analog (): Methanesulfonamide derivative with a piperazine-amide linkage.
  • Ester-Based Analog (): Methyl ester-linked benzodioxin-chromenone.
Pharmacophore Diversity
  • Benzodioxin as a Common Motif: Present in kinase inhibitors (e.g., ’s pyrido-pyrimidinones) and CNS-targeting compounds (e.g., ’s EFLEA derivatives). The target compound’s urea-pyrimidine design may align with kinase inhibition (e.g., VEGF or EGFR targets), whereas methylpiperazine analogs () could favor serotonin receptor modulation .
  • Piperidine vs. Piperazine : Piperidine’s six-membered ring with one nitrogen offers less conformational flexibility than piperazine’s two-nitrogen system, influencing receptor fit .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Methylpiperazine Analog (CAS 1396760-12-5) Pyrido-Pyrimidinone ()
Molecular Weight ~393.44 g/mol (estimated) 370.41 g/mol ~420–450 g/mol (estimated)
LogP (Predicted) 2.8–3.2 2.1–2.5 1.5–2.0
Hydrogen-Bond Donors 3 (urea + benzodioxin) 3 1 (ketone)
Solubility (aq., pH 7.4) Moderate (0.1–1 mg/mL) High (>5 mg/mL) Low (<0.1 mg/mL)

Research and Patent Landscape

  • Synthetic Routes: The target compound’s urea group is likely formed via carbodiimide-mediated coupling, whereas pyrido-pyrimidinones () use cyclocondensation .
  • Therapeutic Indications : Benzodioxin-urea derivatives are understudied in public literature but appear in patent claims for inflammatory diseases (e.g., ’s kinase inhibitors) and neuropathic pain (e.g., ) .
  • Competitive Advantages : The urea linker offers a balance of stability and binding affinity compared to labile esters () or rigid amides () .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with substituted ureas and piperidine-containing pyrimidines. The structural framework includes a benzodioxin moiety linked to a urea group and a piperidinyl-pyrimidine side chain, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly concerning its enzyme inhibitory potential and anticancer properties.

Enzyme Inhibition

Research indicates that derivatives of 2,3-dihydrobenzo[1,4]-dioxin exhibit significant inhibitory effects on key enzymes involved in metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : Compounds similar to the target molecule have shown potential as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease (AD) by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
  • α-Glucosidase Inhibition : The compound has also been tested for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. This inhibition can be beneficial for managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The presence of the piperidinyl-pyrimidine moiety is believed to enhance its interaction with biological targets involved in cancer cell proliferation:

  • Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., HCT116 colon cancer cells) have demonstrated promising antiproliferative effects. The compound's activity was assessed using standard assays to determine IC50 values, indicating effective concentration ranges for inhibiting cell growth .

Case Studies and Research Findings

Recent literature provides insights into the biological activities associated with similar compounds:

Study Findings
Demonstrated significant inhibition of acetylcholinesterase and α-glucosidase by related benzodioxin derivatives.
Showed potent antiproliferative activity against multiple cancer cell lines with promising IC50 values.
Investigated structure-activity relationships (SAR) highlighting the importance of substituents on the urea moiety for enhancing biological activity.

The biological effects of this compound may involve:

  • Enzyme Binding : The molecular structure allows for effective binding to target enzymes such as acetylcholinesterase and α-glucosidase, potentially leading to competitive inhibition.
  • Cellular Uptake : The piperidine component may facilitate cellular uptake and distribution within tissues, enhancing therapeutic efficacy against cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea, and how can purity be optimized?

  • Methodology : Begin with a nucleophilic substitution reaction between 2-(piperidin-1-yl)pyrimidin-4-ylmethanol and an isocyanate derivative of 2,3-dihydro-1,4-benzodioxin-6-amine. Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification. Monitor reaction progress via TLC and confirm purity by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) . Optimize yields by employing Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX-97 for structure solution and refinement. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and validate bond lengths/angles against Cambridge Structural Database norms .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^13C-NMR (DMSO-d6, 400 MHz), focusing on benzodioxin (δ 4.2–4.5 ppm, O-CH2-O) and piperidinylpyrimidine (δ 1.5–1.7 ppm, piperidine CH2) regions .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (positive ion mode, m/z calculated for C23H25N4O3: 429.19) .

Q. How can solubility and stability be assessed under physiological conditions?

  • Methodology :

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Quantify via UV-Vis spectroscopy (λmax ~260 nm) .
  • Stability : Incubate at 37°C for 72 hours, analyze degradation products using LC-MS/MS. Adjust buffer systems (e.g., ammonium acetate, pH 6.5) to minimize hydrolysis of the urea moiety .

Advanced Research Questions

Q. What computational strategies can predict binding affinities and reaction pathways for this compound?

  • Methodology :

  • Docking studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to model interactions. Validate with molecular dynamics simulations (GROMACS, 100 ns trajectories) .
  • Reaction path search : Apply quantum chemical calculations (Gaussian 09, DFT/B3LYP/6-31G*) to identify transition states and optimize synthetic routes. Integrate with ICReDD’s feedback loop for experimental-computational synergy .

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodology :

  • Cross-validate X-ray data (e.g., SHELXL refinement residuals) with solid-state NMR to detect polymorphism or lattice effects .
  • Compare solution-phase (NMR) and solid-state (XRD) conformations. If discrepancies arise, use temperature-dependent XRD to probe dynamic structural changes .

Q. What structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodology :

  • Synthesize analogs with substituents on the benzodioxin (e.g., electron-withdrawing groups at position 6) or piperidine (e.g., N-alkylation). Test selectivity via kinase profiling assays (Eurofins KinaseScan®) .
  • Use QSAR models (DRAGON descriptors) to correlate substituent effects with IC50 values against primary vs. off-target receptors .

Q. How can reaction conditions be optimized for scalability without compromising yield?

  • Methodology :

  • Apply response surface methodology (RSM) to optimize parameters like catalyst loading (e.g., Pd/C for hydrogenation) and solvent ratios. Use microreactors for continuous-flow synthesis to enhance reproducibility .
  • Monitor intermediates via in-line FTIR to detect side reactions early .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodology :

  • Cytotoxicity : Use HepG2 cells (MTT assay, 48-hour exposure) to assess IC50. Compare with structural analogs to identify toxicity hotspots (e.g., urea hydrolysis products) .
  • hERG inhibition : Perform patch-clamp assays to evaluate cardiac risk. Cross-reference with computational predictions (e.g., Schrödinger’s QikProp) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.